Ethyl 2-oxothiazolidine-4-carboxylate
Overview
Description
Ethyl 2-oxothiazolidine-4-carboxylate is an organic compound with the molecular formula C6H9NO3S It is a derivative of thiazolidine and is characterized by the presence of an ethyl ester group, a ketone group, and a carboxylate group
Mechanism of Action
Target of Action
Ethyl 2-oxothiazolidine-4-carboxylate (OTC) is a cysteine prodrug . Its primary target is the cellular level of glutathione (GSH), a crucial antioxidant in the body . By increasing the cellular level of GSH, OTC plays a significant role in combating oxidative stress .
Mode of Action
OTC works by increasing the cellular level of GSH . It is enzymatically metabolized to cysteine by the action of 5-oxoprolinase, thus increasing the overall level of GSH . This process helps to combat oxidative stress in the body .
Biochemical Pathways
OTC affects the glutathione synthesis pathway . By providing substrate cysteine for glutathione synthesis, OTC helps to increase the cellular level of GSH . This increase in GSH levels can have downstream effects on various biochemical processes, particularly those involving the body’s response to oxidative stress .
Pharmacokinetics
It is known that otc can be absorbed and metabolized in the body to increase the cellular level of gsh
Result of Action
The primary result of OTC’s action is an increase in the cellular level of GSH . This increase in GSH levels can help to combat oxidative stress, which is implicated in various health conditions, including neurodegenerative diseases, cardiovascular diseases, and aging .
Action Environment
The action of OTC can be influenced by various environmental factors. For example, the efficacy of OTC in increasing GSH levels and combating oxidative stress may be affected by factors such as the individual’s overall health status, age, and exposure to environmental stressors . .
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxothiazolidine-4-carboxylate plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to raise cysteine concentration, and thus glutathione levels, in some tissues . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect cells from oxidative damage .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Understanding these metabolic pathways is essential for comprehending its biochemical properties.
Transport and Distribution
This compound is transported and distributed within cells and tissues It interacts with transporters or binding proteins and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxothiazolidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-thioxothiazolidine-4-carboxylate, which is then oxidized to this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxothiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxythiazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include 2-hydroxythiazole derivatives, alcohols, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-oxothiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 2-oxothiazolidine-4-carboxylate can be compared with other similar compounds, such as:
2-oxothiazolidine-4-carboxylic acid: This compound lacks the ethyl ester group and has different solubility and reactivity properties.
2-aminothiazole-4-carboxylate: This compound contains an amino group instead of a ketone group, leading to different chemical behavior and applications.
Thiazolidine-4-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 2-oxo-1,3-thiazolidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFAUAZZLBCMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55694-10-5 | |
Record name | ethyl 2-oxo-1,3-thiazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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